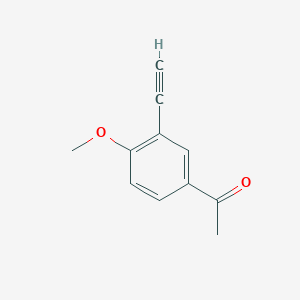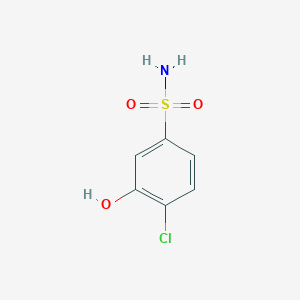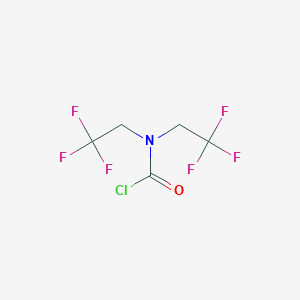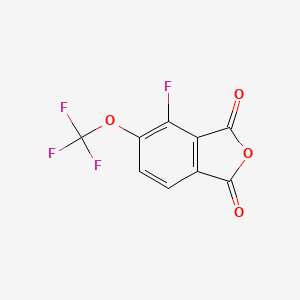![molecular formula C10H21Cl3N4 B13505975 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-aminetrihydrochloride](/img/structure/B13505975.png)
1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-aminetrihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine trihydrochloride is a chemical compound that features a pyrazole ring and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine trihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Alkylation: The pyrazole ring is then alkylated using a suitable alkylating agent to introduce the methyl group at the 1-position.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Coupling Reaction: The pyrazole and piperidine rings are coupled together using a suitable coupling reagent, such as a halomethyl derivative, under basic conditions.
Formation of the Trihydrochloride Salt: The final compound is converted to its trihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and pyrazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl halides in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine trihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anti-cancer drugs.
Pharmacology: The compound is studied for its potential effects on various biological targets, including receptors and enzymes.
Industrial Chemistry: It is used as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine trihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
1-methyl-1H-pyrazol-4-amine: A related compound with a similar pyrazole ring structure.
4-piperidinemethanol: A compound with a similar piperidine ring structure.
Uniqueness
1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine trihydrochloride is unique due to the combination of the pyrazole and piperidine rings, which imparts specific chemical and biological properties
Propiedades
Fórmula molecular |
C10H21Cl3N4 |
|---|---|
Peso molecular |
303.7 g/mol |
Nombre IUPAC |
1-[(1-methylpyrazol-4-yl)methyl]piperidin-4-amine;trihydrochloride |
InChI |
InChI=1S/C10H18N4.3ClH/c1-13-7-9(6-12-13)8-14-4-2-10(11)3-5-14;;;/h6-7,10H,2-5,8,11H2,1H3;3*1H |
Clave InChI |
QHZHHEIUADKJDH-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)CN2CCC(CC2)N.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


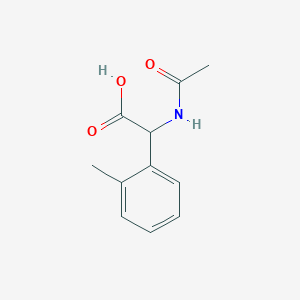
![Tert-butyl n-[(3s)-1-bromo-2-oxopentan-3-yl]carbamate](/img/structure/B13505901.png)



![Benzyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13505925.png)
![5-[3-Methyl-4-(propan-2-yl)phenoxy]pentanoic acid](/img/structure/B13505926.png)

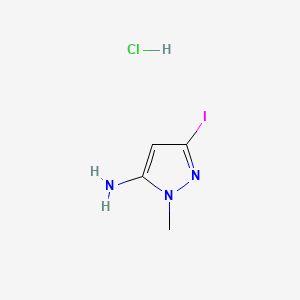
![3-Oxabicyclo[3.1.1]heptan-1-ylmethanamine](/img/structure/B13505946.png)
